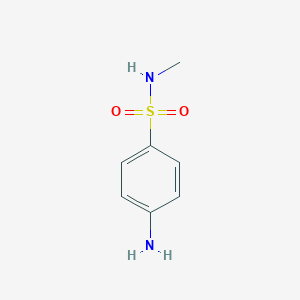

4-Amino-N-methylbenzenesulfonamide

説明

Significance of Sulfonamide Moieties in Contemporary Organic Chemistry

The sulfonamide moiety (-SO₂NHR) is a cornerstone in modern organic and medicinal chemistry. Its prevalence stems from its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its geometric similarity to the amide bond. nist.gov This functional group is a key component in a vast array of biologically active compounds and functional materials. In drug discovery, the sulfonamide group is considered a privileged scaffold due to its capacity to interact with various biological targets. bldpharm.com The versatility of the sulfonamide moiety allows for facile chemical modifications, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. bldpharm.com

Overview of N-Methylated Sulfonamide Derivatives in Scientific Inquiry

N-methylation of the sulfonamide nitrogen introduces a methyl group, altering the compound's steric and electronic properties. This modification can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its target. In the context of drug design, N-methylation can be a strategic tool to optimize lead compounds. For instance, research into N-benzyl-4-methylbenzenesulfonamides has highlighted the importance of the substitution pattern on the sulfonamide nitrogen for biological activity. nsf.gov The synthesis and study of N-methylated sulfonamide derivatives, such as 4-Amino-N-methylbenzenesulfonamide, are therefore of considerable interest to researchers exploring structure-activity relationships and developing novel chemical entities.

Structure

2D Structure

特性

IUPAC Name |

4-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISQSDKFWKJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168965 | |

| Record name | N'-Methylsulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-52-0 | |

| Record name | 4-Amino-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Methylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1709-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylsulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Methylsulfanilamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU92A49HM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 4 Amino N Methylbenzenesulfonamide

Established Synthetic Routes for 4-Amino-N-methylbenzenesulfonamide

The production of this compound can be approached through various synthetic strategies, each with its own set of reagents and reaction conditions.

Synthetic Pathways via Nitro Group Reduction and N-Methylation

A common and direct method for synthesizing N-methylated amines involves the reductive N-methylation of nitro compounds. nih.gov This approach is considered more straightforward than the conventional N-methylation of amines as it bypasses the need for pre-synthesis of the free amine, thereby simplifying separation and purification steps. nih.gov One pathway begins with 4-nitrobenzenemethanesulfonamide, which is first reacted with methylamine. This is followed by the reduction of the nitro group to an amino group. This reduction is a critical step and can be achieved using various reducing agents and catalytic systems.

Another variation of this pathway involves the reduction of 4-nitro-N-methylphenyl methane (B114726) sulfonamide using hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This method is noted for its potential to significantly increase product yield to over 92% and is suitable for industrial-scale production due to the lower cost of hydrazine hydrate and the ease of mother liquor recovery. google.com

The reduction of nitro compounds can also be carried out in tandem with reductive amination using aldehydes or ketones to produce secondary and tertiary amines. researchgate.net

Multi-Step Approaches from 4-Aminobenzenesulfonamide Involving Acylation and Subsequent Methylation

An alternative synthetic route starts with the readily available compound, 4-aminobenzenesulfonamide. This multi-step process involves the acetylation of the 4-amino group, followed by methylation. This method requires careful control of reaction parameters to ensure high yield and purity.

Nucleophilic Substitution Reactions in Sulfonamide Bond Formation

Nucleophilic substitution is a fundamental reaction in the synthesis of sulfonamides. In the context of producing N-substituted sulfonamides, a primary amine can act as a nucleophile, attacking the sulfur atom of a sulfonyl chloride. For instance, the treatment of 4-methylbenzenesulfonyl chloride with a primary amine leads to the corresponding 4-methylbenzenesulfonamide. nsf.gov This resulting sulfonamide can then undergo further reactions, such as benzylation, through another nucleophilic substitution. nsf.gov The weakly nucleophilic nature of the sulfonamide nitrogen often necessitates conditions that favor SN1-like reactions for subsequent substitutions. nsf.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. This involves the selection of appropriate reagents and the precise control of physical parameters.

Impact of Reducing Agents and Catalytic Systems on Reaction Efficacy

The choice of reducing agent and catalyst significantly influences the efficiency of the nitro group reduction. Common systems include hydrogen gas with a palladium catalyst. Iron in the presence of hydrochloric acid is another effective reducing agent for converting a nitro group to an amine. prepchem.com A patented method highlights the use of hydrazine hydrate with a Raney-Nickel (Ra-Ni) catalyst in a solvent such as ethanol (B145695), methanol (B129727), or isopropanol. google.com This system has been shown to produce high yields of this compound. google.com While effective, catalysts like PdO/C can be expensive, prone to poisoning and deactivation, and difficult to regenerate, which can increase production costs. google.com

| Reducing Agent/Catalyst | Precursor | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Hydrogen/Palladium | 4-nitrobenzenemethanesulfonamide | Not specified | Not specified | Not specified | Not specified | |

| Iron/Hydrochloric Acid | 4-nitrobenzenesulfonamide | Methanol | Room Temperature | 2 | Not specified | prepchem.com |

| Hydrazine Hydrate/Ra-Ni | 4-nitro-N-methylbenzene Toluidrin | Ethanol, Methanol, or Isopropanol | 25-100 | 2-8 | >92 | google.com |

Control of Temperature and Anhydrous Conditions to Mitigate By-Product Formation

Controlling the reaction temperature is critical for minimizing the formation of unwanted by-products. For instance, in the acylation of 4-aminobenzenesulfonamide, maintaining the temperature between 60–80°C is recommended. Similarly, in the reduction of 4-nitro-N-methylbenzene Toluidrin using hydrazine hydrate, the reaction is carried out at temperatures ranging from 25 to 100°C, followed by cooling to 0–25°C for product isolation. google.com

The use of anhydrous conditions is essential in certain steps to prevent hydrolysis, which can lead to the formation of undesired by-products. For example, during the acylation step, the absence of water prevents the hydrolysis of the acylating agent and the product. After the reaction, purification techniques such as silica (B1680970) gel column chromatography are often employed to isolate the desired compound from any polar by-products.

| Parameter | Recommended Condition | Rationale | Reference |

| Temperature (Acylation) | 60–80°C | Minimize by-product formation | |

| Temperature (Reduction with Hydrazine Hydrate) | 25–100°C | Ensure complete reaction | google.com |

| Moisture | Anhydrous conditions | Prevent hydrolysis |

Derivatization Strategies and Functional Group Transformations

The strategic modification of this compound leverages the distinct reactivity of its functional groups. Chemists can selectively target the amino group, the sulfonamide moiety, or the aromatic ring to synthesize a diverse array of derivatives for various applications.

The primary aromatic amino group of this compound is susceptible to oxidation, a common transformation for anilines. While specific literature detailing the oxidation of this compound is not prevalent, the general chemistry of aryl amines suggests that it can be converted to its corresponding nitroso and nitro derivatives under controlled oxidative conditions. mdpi.com The closely related compound, 4-Amino-N-methylbenzenemethanesulfonamide, has been noted to undergo this transformation.

Various oxidizing agents are employed for the conversion of aryl amines to nitroarenes. mdpi.com Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose. However, selectivity can be a challenge, as over-oxidation or the formation of side products like azoxy compounds can occur. mdpi.com Catalytic systems, sometimes involving transition metals, have been developed to improve yields and selectivity for the desired nitro product. mdpi.com

Table 1: Potential Oxidative Transformations

| Starting Material | Target Derivative | Potential Reagents |

|---|---|---|

| This compound | 4-Nitroso-N-methylbenzenesulfonamide | Mild oxidizing agents |

While the molecule already possesses an amino group, reductive chemistry is highly relevant to the sulfonamide functional group itself. Sulfonamides are generally stable and resistant to reduction; however, under specific and potent conditions, the sulfonyl group can be reductively cleaved. This process represents a significant transformation of the molecule's core structure.

Methods such as dissolving metal reductions, using reagents like lithium in liquid ammonia, have been successfully employed for the double reductive cleavage of both the N–S and C–S bonds in cyclic aromatic sulfonamides. acs.orgnih.gov This advanced methodology effectively removes the sulfonyl group, leading to the formation of aryl-substituted cyclic amines. acs.orgnih.gov Another approach involves using a combination of magnesium and methanol (Mg-MeOH), which can also achieve the double reductive cleavage of benzo-fused cyclic sulfonamides without the need for cryogenic, anhydrous conditions. acs.org Although these examples are on cyclic systems, they demonstrate the potential for reductive cleavage of the sulfonamide bond, a powerful tool for structural modification.

Table 2: Reductive Cleavage of Sulfonamide Moiety

| Reaction Type | Reagent System | Bonds Cleaved | Outcome |

|---|---|---|---|

| Dissolving Metal Reduction | Lithium / Liquid NH₃ | N–S and C–S | Removal of SO₂ group |

The sulfonamide moiety itself is central to key substitution reactions. The synthesis of this compound and its analogues typically involves the nucleophilic attack of an amine (in this case, methylamine) on a substituted benzenesulfonyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride followed by deprotection). nih.gov

Furthermore, after its formation, the sulfonamide nitrogen can act as a nucleophile, particularly after deprotonation by a base. This allows for the introduction of various substituents on the nitrogen atom. The benzylation of primary amines derived from 4-methylbenzenesulfonamides, which proceeds via nucleophilic substitution, exemplifies this reactivity and is used to produce novel compounds for therapeutic research. [1 of first search] This N-alkylation strategy is a cornerstone for building molecular complexity from a sulfonamide scaffold.

The functional groups in this compound suggest potential reactivity with a range of specific reagents, although explicit examples in the literature for this exact compound are scarce.

Reaction with Diazomethane: The sulfonamide N-H proton is acidic and could potentially be methylated by diazomethane. This would result in the formation of 4-Amino-N,N-dimethylbenzenesulfonamide.

Reaction with p-Benzoquinone: The primary aromatic amino group is nucleophilic and could react with p-benzoquinone. This type of reaction, a conjugate addition, is common between anilines and quinones and would lead to the formation of a 2,5-disubstituted hydroquinone (B1673460) derivative, which could be subsequently oxidized. This pathway is utilized in the formation of dyes and other complex adducts. In a related context, the metabolite of acetaminophen, N-acetyl-p-benzoquinone imine, is known to react with cellular nucleophiles. nih.gov

Acylation of the sulfonamide nitrogen provides another avenue for creating diverse derivatives. While the primary amino group is typically more nucleophilic and would react preferentially, its protection allows for selective acylation at the sulfonamide nitrogen. This reaction usually requires deprotonation of the sulfonamide with a suitable base to form the corresponding anion, which then acts as a potent nucleophile toward an acylating agent like an acyl chloride or anhydride. This strategy grants access to a wide range of N-acylsulfonamide derivatives, which are of interest in medicinal chemistry and materials science.

Role as a Crucial Intermediate in Advanced Organic Synthesis

Benzenesulfonamide (B165840) derivatives are valuable intermediates in the synthesis of a wide range of target molecules, particularly pharmaceuticals. Their synthetic utility stems from their robust nature and the versatile reactivity of the amino and sulfonamide groups.

A closely related analogue, 4-Amino-N-methylbenzenemethanesulfonamide, serves as a key intermediate in the production of the migraine medication Sumatriptan. This highlights the role of this structural motif in the construction of complex, biologically active compounds. The general class of sulfonamides is foundational in the synthesis of antibacterial drugs, diuretics, and carbonic anhydrase inhibitors. nih.gov The ability to perform diverse chemical transformations on the this compound scaffold makes it a valuable precursor for generating libraries of compounds for drug discovery and for use in multi-component reactions to build heterocyclic systems. [11 of first search]

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Amino N Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. The ¹H NMR spectrum of 4-Amino-N-methylbenzenesulfonamide was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. The observed chemical shifts (δ) in parts per million (ppm) confirm the presence of the key proton environments within the molecule.

The spectrum displays signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the primary amine (-NH₂), the secondary amine of the sulfonamide group (-SO₂NH-), and the methyl group (-CH₃). google.com The aromatic region is expected to show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The amino group protons and the sulfonamide proton are exchangeable and may appear as broad singlets. The methyl group attached to the sulfonamide nitrogen typically appears as a distinct singlet or a doublet if coupled to the adjacent N-H proton.

Table 1: ¹H NMR Spectral Data for this compound google.com

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Proposed Assignment |

| 7.35 | multiplet | 1H | Aromatic (H-2/H-6 or H-3/H-5) |

| 7.12 | multiplet | 1H | Aromatic (H-2/H-6 or H-3/H-5) |

| 6.40 | multiplet | 2H | Aromatic Protons |

| 6.23 | singlet | 2H | -NH₂ (Amino group) |

| 2.40 | singlet | 3H | -CH₃ (Methyl group) |

Solvent: DMSO-d₆, Frequency: 500 MHz

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The structure of this compound contains seven carbon atoms in distinct chemical environments: four unique aromatic carbons and one methyl carbon.

While specific experimental ¹³C NMR peak data for this compound is not detailed in the reviewed literature, the expected signals can be predicted based on its structure. nih.gov The spectrum would feature four signals in the aromatic region (typically 110-160 ppm), corresponding to the two substituted and two unsubstituted aromatic carbons. The carbon atom attached to the electron-donating amino group (C4) would be significantly shielded (upfield shift), while the carbon attached to the electron-withdrawing sulfonamide group (C1) would be deshielded (downfield shift). The methyl carbon attached to the nitrogen would appear as a distinct signal in the upfield region of the spectrum.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a key analytical technique used to identify the functional groups within a molecule based on the absorption of infrared radiation. uobaghdad.edu.iqgrafiati.com While a specific experimental spectrum for this compound is not provided in the surveyed literature, the characteristic absorption bands for its constituent functional groups can be predicted.

The primary amine (-NH₂) group will exhibit symmetric and asymmetric N-H stretching vibrations. The sulfonamide group (-SO₂NHCH₃) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, as well as an N-H stretching vibration. The aromatic ring shows C-H stretching and C=C in-ring bending vibrations.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Sulfonamide (-SO₂NH -) | N-H Stretch | 3200 - 3300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group (-CH₃) | C-H Stretch (asymmetric & symmetric) | 2850 - 2960 |

| Sulfonamide (-SO₂ NH-) | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonamide (-SO₂ NH-) | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic Ring | C=C In-ring Bending | 1450 - 1600 |

Fourier Transform Raman (FT-Raman) spectroscopy provides information that is complementary to FT-IR. While specific FT-Raman data for this compound was not found in the reviewed literature, this technique is valuable for observing vibrations that are weak or absent in the IR spectrum. lookchem.com Typically, symmetric vibrations and bonds involving non-polar character, such as the C=C bonds of the benzene ring and the S=O symmetric stretch, produce strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, confirming the molecular weight and providing information about the molecule's structure through fragmentation patterns. acs.org

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a molecular ion peak corresponding to its molecular weight. nih.gov The molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol . nih.gov The mass spectrum shows key signals that confirm this identity. nih.gov

Table 3: Mass Spectrometry Data for this compound nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Identity |

| 186 | [M]⁺˙ (Molecular Ion) |

| 156 | [M - CH₂NH]⁺˙ or [M - 2H - NCH₃]⁺ |

The base peak or a significant fragment often corresponds to the loss of specific functional groups. The fragment at m/z 156 suggests a common fragmentation pathway for sulfonamides, which can involve rearrangements and cleavage of the sulfur-nitrogen bond. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C7H10N2O2S, the theoretical exact mass is calculated to be 186.04630 Da. nih.govbldpharm.comscbt.comsigmaaldrich.comsigmaaldrich.comechemi.com Experimental data from HRMS confirms this with a measured monoisotopic mass of 186.04629874 Da, demonstrating a high degree of accuracy and confirming the compound's elemental formula. nih.gov This precise determination is crucial for distinguishing it from other isomers or compounds with similar nominal masses.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C7H10N2O2S | bldpharm.comscbt.comsigmaaldrich.com |

| Theoretical Exact Mass | 186.04630 Da | nih.gov |

| Measured Monoisotopic Mass | 186.04629874 Da | nih.gov |

| Molecular Weight | 186.23 g/mol | nih.govbldpharm.comscbt.com |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry, particularly when coupled with fragmentation techniques, provides invaluable insights into the structural connectivity of a molecule. The fragmentation pattern of this compound reveals characteristic cleavages that help to piece together its molecular structure. The molecular ion peak is observed at m/z 186. nih.gov A significant fragment is consistently seen at m/z 156, corresponding to the loss of the methylamino group (-NHCH3). nih.gov Another prominent fragment appears at m/z 92, which can be attributed to the aminophenyl moiety. The presence of these specific fragments confirms the connectivity between the benzenesulfonamide (B165840) core, the amino group, and the N-methyl group. The fragmentation process typically involves the initial ionization of the molecule, followed by the breaking of the weakest bonds to form stable carbocations and neutral radicals. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio and fragmentation pattern. irjet.net For this compound, GC-MS is instrumental in assessing its purity by detecting any volatile impurities. nih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier. Following separation by the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak at m/z 186 and fragment ions at m/z 156, provides definitive identification of this compound. nih.gov This technique is particularly useful for quality control, ensuring the compound meets the required purity standards for research or other applications. sigmaaldrich.comirjet.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uzh.ch The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The presence of the benzene ring and the amino and sulfonamide functional groups gives rise to characteristic π → π* and n → π* transitions. uzh.chtanta.edu.egnih.gov The π → π* transitions, typically of high intensity, are associated with the conjugated π-system of the aromatic ring. uzh.ch The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → π* transitions, which are generally of lower intensity. uzh.chyoutube.com The solvent environment can influence the position and intensity of these absorption bands; polar solvents can cause a shift in the wavelength of maximum absorption (λmax) due to stabilization of the ground or excited states. nih.govresearchgate.net

Advanced Crystallographic Investigations

Table 2: Representative Crystallographic Data for Sulfonamide-Containing Compounds

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | S1=O1: 1.4290, S1=O2: 1.4342, S1-N1: 1.636 | nsf.gov |

| N-allyl-4-methylbenzenesulfonamide | Monoclinic | P21/c | S—O: 1.4282 & 1.4353, S1—N1: 1.617 | nih.govresearchgate.net |

| 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide | Monoclinic | P21 | S=O: 1.429 & 1.424, S1—N1: 1.608 | iucr.org |

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the amino N-H and the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the amino nitrogen) allows for the formation of extensive hydrogen bonding networks. nih.govnsf.govnih.gov The most prominent of these are the N-H···O hydrogen bonds, where the hydrogen atom of the amino or sulfonamide group interacts with an oxygen atom of a neighboring sulfonamide group. nih.govnih.govresearchgate.netnih.gov These interactions often lead to the formation of dimers or chains, which then assemble into more complex three-dimensional architectures. nih.govnih.gov Weaker C-H···N and C-H···π interactions can also play a role in stabilizing the crystal structure. nsf.gov For example, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers are formed via intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net Similarly, in N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide, intermolecular N-H···O hydrogen bonding results in the formation of dimers. nih.gov

Investigation of Aromatic π-π Stacking Interactions in Crystal Lattices

A detailed investigation into the aromatic π-π stacking interactions within the crystal lattice of this compound cannot be completed at this time due to the absence of a publicly available, complete crystal structure of the compound. While π-π stacking is a common and significant interaction in the crystal packing of aromatic sulfonamides, influencing their conformation and stability, a specific analysis requires precise atomic coordinates and cell parameters that are not currently published in crystallographic databases.

For context, studies on structurally related sulfonamides often reveal the presence of such interactions. These can occur between the phenyl rings of adjacent molecules, with centroid-to-centroid distances typically in the range of 3.4 to 3.9 Å indicating a significant attractive interaction. The geometry of these interactions can vary from a parallel-displaced to a T-shaped arrangement, depending on the steric and electronic influences of the substituents on the aromatic ring and the sulfonamide group. The presence of both an electron-donating amino group and the sulfonyl group on the benzene ring of this compound would be expected to influence the electronic nature of the aromatic ring and thus the nature of any π-π stacking interactions.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

A Hirshfeld surface analysis for a quantitative assessment of intermolecular interactions in this compound cannot be generated without the foundational crystallographic information file (CIF). This analytical tool is crucial for visualizing and quantifying the various close contacts that stabilize the crystal structure.

Unit Cell Parameters and Space Group Determination

The determination of the unit cell parameters and space group for this compound is contingent upon single-crystal X-ray diffraction analysis. As of the current date, a complete, peer-reviewed crystallographic study detailing these parameters for this specific compound is not available in the public domain.

For a crystalline solid, these parameters are fundamental to describing its three-dimensional structure. The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group provides information about the symmetry elements present in the crystal lattice. This information is essential for a complete understanding of the solid-state structure of the compound. While data exists for numerous related sulfonamides, this information cannot be extrapolated to this compound.

To illustrate the type of data that would be presented, the table below is a placeholder for the crystallographic data of this compound, which would be populated following experimental determination.

| Crystallographic Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational Chemistry and Theoretical Studies of 4 Amino N Methylbenzenesulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. By utilizing various functionals, such as B3LYP, and basis sets, researchers can accurately model the behavior of sulfonamides.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO Energies)

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For sulfonamide derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to predict geometric parameters like bond lengths and angles. nih.gov These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

A crucial aspect of understanding a molecule's chemical reactivity and electronic transitions is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.govresearchgate.net For many organic molecules, these calculations show that charge transfer occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Sulfonamide Derivative (4-methyl-N-(naphthalene-1-yl)benzene sulfonamide) nih.gov

| Parameter | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -4.05 |

| Energy Gap (ΔE) | 4.90 |

This data is for a related compound and serves to illustrate the typical output of such calculations.

The distribution of these frontier orbitals is also informative. For instance, in some sulfonamides, the HOMO is localized on one part of the molecule (e.g., the aminophenyl moiety), while the LUMO is on another (e.g., the sulfonamide group), indicating the direction of intramolecular charge transfer upon electronic excitation.

Prediction of Spectroscopic Parameters (FT-IR, NMR, UV-Vis) for Experimental Correlation

A significant application of DFT is the prediction of various spectroscopic parameters. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. nih.gov

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) spectra. nih.govnih.govnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method. This correlation allows for the precise assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching of the SO2 group, and the N-H stretching in the amino group. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). thieme-connect.decarlroth.com These theoretical shifts can be compared to experimental NMR data, aiding in the assignment of signals to specific atoms in the molecule. The accuracy of these predictions is highly dependent on the solvent model used in the calculations, as solvent effects can significantly influence chemical shifts. thieme-connect.de

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The analysis of these transitions provides insights into the nature of the electronic excitations, often revealing them to be π→π* or n→π* transitions involving the frontier molecular orbitals.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Sulfonamide nih.gov

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) |

| N-H Stretch | 3315 | 3446 |

| C=N Stretch | 1617 | 1634 |

This data is for a related compound and serves to illustrate the correlation between experimental and calculated values.

Charge Transfer Analysis and Molecular Polarizability Investigations

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular charge transfer and the delocalization of electron density. nih.govwikipedia.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization. For example, interactions between the lone pair orbitals of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds can reveal the presence of hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding a molecule's non-linear optical (NLO) properties. DFT calculations can predict the polarizability and first-order hyperpolarizability of sulfonamides, providing insights into their potential use in optical materials. nih.gov

Evaluation of Electronic Interaction Energies in Supramolecular Aggregates

In the solid state, molecules of 4-Amino-N-methylbenzenesulfonamide can interact with each other to form supramolecular aggregates, such as dimers, through non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov Computational methods can be used to evaluate the strength of these interactions. By calculating the interaction energy of a dimer and correcting for basis set superposition error (BSSE), the stability of the supramolecular assembly can be quantified. nih.gov

For instance, studies on related sulfonamide dimers have shown that N-H···O hydrogen bonds are a primary driving force in the formation of these aggregates. nih.gov The M06-2X functional in DFT has been found to be particularly effective for calculating the interaction energies in systems with significant non-covalent interactions. nih.gov

Electrostatic Potential Distribution Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.netnih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For sulfonamides, MEP maps can identify the electrophilic and nucleophilic centers, providing insights into how the molecule will interact with other reagents or biological targets. For example, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group are often regions of negative potential, while the hydrogen atoms of the amino group can be regions of positive potential. researchgate.net

Molecular Modeling and Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule or a small aggregate, molecular modeling and simulations can be used to study the behavior of larger systems and dynamic processes.

Although specific molecular dynamics simulation studies on this compound are not widely available in the provided search results, this technique could be applied to investigate its behavior in different environments, such as in solution or interacting with a biological membrane. Such simulations would rely on force fields derived from quantum chemical calculations or experimental data to model the interactions between atoms. This approach could provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or larger biological systems over time.

Conformational Analysis and Energetic Stability Studies

Conformational analysis is a critical computational method used to determine the three-dimensional arrangements of a molecule and their corresponding energy levels. By identifying the most stable conformer (the geometry with the lowest energy), researchers can understand the molecule's preferred shape, which is crucial for its interaction with biological targets. This process typically involves using methods like molecular mechanics or more advanced quantum chemical calculations such as Density Functional Theory (DFT).

For a molecule like this compound, conformational analysis would explore the rotation around the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds to identify the global minimum energy structure. The relative stabilities of different isomers are determined by calculating their heats of formation. dokumen.pub While specific studies providing the steric energies or heats of formation for the various conformers of this compound are not detailed in the available literature, this type of analysis is fundamental for validating the molecular structure used in more advanced computational studies like molecular docking.

Advanced Theoretical Methodologies

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and anti-bonding interactions, which are key to understanding molecular stability. A central aspect of NBO analysis is the study of hyperconjugative interactions, where electron density is donated from a filled bonding or lone-pair orbital (a Lewis-type NBO) to an adjacent empty anti-bonding orbital (a non-Lewis NBO). The energy associated with this delocalization, known as the second-order perturbation energy (E(2)), quantifies the stability gained from the interaction.

For this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the amino group's nitrogen atom into the aromatic ring's π* anti-bonding orbitals. Although specific E(2) values for this compound are not present in the surveyed literature, studies on similar sulfonamide compounds confirm that this analysis reveals the stability arising from such charge delocalization.

The first-order hyperpolarizability (β₀) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) effects. Molecules with high β₀ values are of interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting these properties. The calculation is typically performed using quantum chemical methods, like DFT with a suitable basis set, based on a finite-field approach.

These calculations determine how the molecule's dipole moment changes in the presence of an external electric field. A large difference between the ground state and excited state dipole moments, along with significant intramolecular charge transfer, often leads to a high hyperpolarizability value. While specific calculations for the first-order hyperpolarizability of this compound have not been reported in the reviewed literature, the presence of both an electron-donating amino group and an electron-withdrawing sulfonamide group attached to the aromatic ring suggests a potential for intramolecular charge transfer, a key feature for NLO activity.

In Silico Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. A negative binding affinity score, typically in kcal/mol, indicates a favorable interaction, with more negative values suggesting stronger binding.

Derivatives of this compound have been investigated using this method. In one study, a derivative was evaluated as a potential anti-inflammatory agent through molecular docking with Cyclooxygenase (COX) enzymes. researchgate.net The results showed that the compound had significant interactions with key amino acid residues in the enzyme's active site and exhibited activity comparable to the established drug diclofenac. researchgate.netresearchgate.net The sulfonamide group is also known to be a key pharmacophore for inhibiting carbonic anhydrase. Furthermore, the use of this compound in the synthesis of Cyclin-dependent kinase 2 (CDK2) inhibitors suggests that CDK2 is another potential target for which this compound may show binding affinity. google.com

| Potential Protein Target Class | Specific Interacting Residues Noted in Derivatives | Reported Outcome/Implication | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Arg120, Tyr355, Ser530 | Comparable anti-inflammatory activity to diclofenac. | researchgate.netresearchgate.net |

| Carbonic Anhydrase | Not Specified | The sulfonamide group is a known inhibitor of this enzyme class. | |

| Cyclin-dependent kinase 2 (CDK2) | Not Specified | Used as a building block for CDK2 inhibitors. | google.com |

In silico target fishing refers to computational methods used to identify the potential biological targets of a molecule, which helps in predicting its mechanism of action and potential toxicities. acs.orgnih.gov

This compound has been identified as an environmental transformation product of the widely used sulfonamide antibiotic, sulfamethoxazole. As such, it has been the subject of in silico risk assessment studies to predict its environmental and health hazards. acs.orgnih.gov These computational models evaluate various parameters to score and rank the potential risks associated with the compound. acs.orgnih.gov Studies have noted that sulfonamide transformation products, as a class, may have increased carcinogenicity compared to their parent compounds. acs.orgnih.gov

| In Silico Predicted Parameter | Finding/Context | Reference |

|---|---|---|

| Mechanism Prediction | Inhibition of enzymes such as carbonic anhydrase. | |

| Environmental Fate | Identified as a transformation product of the antibiotic sulfamethoxazole. | acs.orgnih.gov |

| Hazard Prediction | Evaluated for risks including mutagenicity, carcinogenicity, persistence, and mobility. | acs.orgnih.gov |

| Carcinogenicity | Sulfonamide transformation products are noted as a class to have potentially increased carcinogenicity. | acs.orgnih.gov |

Applications in Advanced Materials and Coordination Chemistry

Development of 4-Amino-N-methylbenzenesulfonamide Derivatives for Functional Materials

The inherent electronic asymmetry of the this compound scaffold is a key feature exploited in the creation of new functional materials. By modifying its structure, researchers can tune its properties for specific high-performance applications.

Derivatives of sulfonamides are recognized for their potential in nonlinear optical (NLO) applications, which are crucial for technologies like photonic devices. researchgate.net The NLO phenomenon in these organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system. researchgate.net In molecules related to this compound, the amino group (NH₂) acts as a potent electron donor, while the sulfonamide group (SO₂NH) functions as an electron acceptor.

This donor-acceptor architecture is a prerequisite for high second-order NLO activity. Theoretical studies on similar compounds, such as 4-Amino-6-chloro-1,3-benzenedisulfonamide, have demonstrated that this intramolecular charge transfer leads to a significant dipole moment and a large first hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net For instance, the calculated hyperpolarizability of one such sulfonamide polymer was found to be 27 times higher than that of urea, a standard reference material in NLO studies. researchgate.net The calculated first hyperpolarizability of other sulfonamide derivatives has also been shown to be comparable to or greater than that of established materials, making them attractive candidates for further investigation and development of new NLO materials. researchgate.net

Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. Crystal engineering, a subset of this field, focuses on the design and synthesis of solid-state structures with desired properties by controlling these interactions. ias.ac.in

The functional groups on this compound are capable of forming strong and directional hydrogen bonds, which are fundamental to crystal engineering. The primary amine (-NH₂) and the sulfonamide N-H group are excellent hydrogen bond donors, while the sulfonyl oxygen atoms (-SO₂) are effective hydrogen bond acceptors.

In the crystal structures of related aryl sulfonamides, such as N-allyl-4-methylbenzenesulfonamide, molecules are observed to form distinct, predictable patterns. nih.gov A common motif is the formation of centrosymmetric dimers through intermolecular N-H···O hydrogen bonds, where the N-H of the sulfonamide group on one molecule interacts with a sulfonyl oxygen atom of a neighboring molecule. nih.gov These dimers can then act as building blocks, further assembling into larger architectures like ribbons or sheets through additional interactions, such as offset π–π stacking between the aromatic rings. nih.gov The interplay between strong hydrogen bonds (e.g., N-H···O) and weaker interactions (e.g., C-H···O, π–π stacking) is a critical factor in determining the final crystal lattice. ias.ac.in The ability to predict and control these interactions allows for the rational design of solid-state materials with specific packing arrangements.

Coordination Chemistry of Sulfonamide Ligands

The sulfonamide group and its derivatives are effective ligands for a wide variety of metal ions. The nitrogen and oxygen atoms of the sulfonamide can act as donor sites, enabling the formation of stable coordination complexes.

A general method for synthesizing metal complexes with sulfonamide-based ligands involves the reaction of the ligand with a metal salt in an appropriate solvent. iosrjournals.orgresearchgate.net Often, the sulfonamide is first converted into a Schiff base by condensation with an aldehyde to create a multidentate ligand, which can then chelate to a metal ion. iosrjournals.orgresearchgate.net

The synthesis typically proceeds by refluxing the ligand and the metal salt (e.g., chlorides) in a specific molar ratio (such as 1:1 or 1:2 metal-to-ligand) in a solvent like methanol (B129727) or ethanol (B145695) for several hours. iosrjournals.orgresearchgate.net The resulting solid complex can then be filtered, washed, and dried. researchgate.net This methodology has been successfully used to synthesize a broad range of complexes with metals such as Iron(III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.netbiointerfaceresearch.com The resulting complexes are often colored, stable at room temperature, and may exhibit specific geometries depending on the metal ion and the ligand structure. iosrjournals.orgresearchgate.net

| Metal Ion | Typical Molar Ratio (Metal:Ligand) | Resulting Complex Example |

| Iron(III) | 1:2 | [Fe(L)₂]Cl₃ |

| Cobalt(II) | 1:1 or 1:2 | [Co(L)Cl₂] or [Co(L)₂]Cl₂ |

| Nickel(II) | 1:1 or 1:2 | [Ni(L)Cl₂] or [Ni(L)₂]Cl₂ |

| Copper(II) | 1:2 | [Cu(L)₂]Cl₂ |

| Zinc(II) | 1:1 | [Zn(L)Cl₂] |

| Table based on general synthesis procedures for related sulfonamide Schiff base ligands. iosrjournals.orgresearchgate.net |

A suite of analytical techniques is employed to confirm the formation and elucidate the structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the ligand to the metal ion. Key vibrational bands of the ligand are monitored for shifts upon complexation. For example, in Schiff base ligands of sulfonamides, the stretching frequency of the azomethine group (C=N) typically shifts to a lower wavenumber in the complex, indicating coordination through the azomethine nitrogen. researchgate.net Similarly, changes in the stretching frequencies of the SO₂ and NH₂ groups can provide evidence of their involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to characterize the ligand and confirm its structure in the complex. While paramagnetic complexes can lead to broadened signals, diamagnetic complexes provide sharp signals. researchgate.net The chemical shifts of protons near the coordination sites can change significantly upon complexation, providing insight into the metal-ligand binding. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands in the visible region, which are absent in the free ligand, are often attributable to d-d electronic transitions of the metal ion or to charge-transfer bands between the metal and the ligand. researchgate.net These bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral) of the central metal ion. researchgate.net

| Technique | Information Obtained | Key Findings in Sulfonamide Complexes |

| IR Spectroscopy | Identification of functional groups and coordination sites | Shift in C=N, SO₂, and NH₂ stretching frequencies upon complexation. researchgate.net |

| NMR Spectroscopy | Structural confirmation of the ligand framework in diamagnetic complexes | Changes in chemical shifts of protons adjacent to binding sites. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | Appearance of new d-d transition and charge-transfer bands. researchgate.net |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles | Determination of coordination geometry (e.g., octahedral) and metal-ligand bond distances. nih.gov |

Theoretical Studies on Complex Stability, Geometry, and Electronic Properties

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the behavior of "this compound" when it forms complexes with metal ions. These studies provide insights into the stability, three-dimensional geometry, and electronic characteristics of the resulting coordination compounds.

While specific theoretical studies on "this compound" complexes are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar sulfonamide derivatives. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net Computational investigations on related benzenesulfonamide (B165840) complexes reveal that coordination with metal ions typically occurs through the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, which can act as donor sites. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the interactions between the ligand and the metal. researchgate.netresearchgate.net It provides information on charge transfer and the nature of the coordinate bonds, elucidating the stability of the complex. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic transitions and reactivity of the complexes. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the electronic properties and potential applications of these materials. researchgate.net

The following table summarizes typical theoretical parameters investigated in studies of sulfonamide-metal complexes, which would be relevant for "this compound" complexes.

| Theoretical Method | Investigated Properties | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles) | Predicts the 3D structure and stability of the complex. researchgate.netnih.gov |

| Natural Bond Orbital (NBO) Analysis | Charge transfer, hyperconjugative interactions | Explains the nature and strength of the metal-ligand bonds. researchgate.netresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electronic transitions | Determines the electronic properties and reactivity of the complex. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic attack sites | Identifies reactive sites on the molecule for further functionalization. researchgate.netresearchgate.net |

Catalytic Applications of Sulfonamide-Based Systems

The sulfonamide moiety is a versatile functional group that can be incorporated into various catalytic systems. Its derivatives have been explored as both ligands for metal-based catalysts and as organocatalysts.

Role in Heterogeneous Catalysis (e.g., in Peroxydisulfate (B1198043) Advanced Oxidation Systems)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species to degrade pollutants. Among these, systems utilizing persulfates, such as peroxydisulfate (PDS), have gained significant attention. scispace.commdpi.comresearchgate.net The activation of PDS to generate potent sulfate (B86663) radicals often requires a catalyst.

While there is no direct literature detailing the use of "this compound" itself as a catalyst in PDS-based AOPs, the broader class of sulfonamides has been investigated in related applications. For instance, sulfonamide antibiotics have been the target pollutants for removal using PDS systems, sometimes employing catalysts like metal-free biochar. researchgate.net

Theoretically, a sulfonamide-based material derived from "this compound" could be developed to act as a heterogeneous catalyst. This could be achieved by immobilizing the sulfonamide onto a solid support, such as graphene oxide or a polymer resin. nih.govrsc.org The functional groups of the sulfonamide could potentially act as active sites for the activation of PDS. The development of such catalysts aligns with the "waste-treats-waste" strategy, where derivatives of pollutants are used to create materials for environmental remediation. scispace.com

The general mechanism for heterogeneous catalytic activation of peroxydisulfate involves the interaction of the PDS with the catalyst surface, leading to the formation of sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic contaminants. scispace.commdpi.com

Development of Sulfonamide Derivatives as Catalysts and Ligands

The chemical structure of "this compound" provides a scaffold for the synthesis of more complex molecules that can serve as ligands in coordination chemistry or as organocatalysts. The presence of the amino group allows for a variety of chemical modifications.

Sulfonamide derivatives are widely used as ligands for transition metal catalysts. mdpi.com The sulfonamide nitrogen, after deprotonation, can coordinate to a metal center, and the substituents on the aromatic ring and the N-alkyl group can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. nsf.gov This allows for the development of catalysts with high activity and selectivity for a range of organic transformations. For example, N-acyl sulfonamides have been shown to be important structural motifs in various catalysts. dergipark.org.tr

The synthesis of such ligands often involves the reaction of the primary or secondary amine of the sulfonamide with other functional groups to create multidentate ligands that can form stable complexes with metal ions. nih.govmdpi.commdpi.com These metal complexes have shown promise in various catalytic applications.

The table below provides examples of how sulfonamide derivatives are utilized in the development of catalysts and ligands.

| Catalyst/Ligand Type | Synthetic Strategy | Potential Application |

| Sulfonamide-Metal Complexes | Coordination of the sulfonamide (often deprotonated) and other donor atoms to a transition metal center. nih.gov | Catalysis of various organic reactions (e.g., cross-coupling, oxidation). mdpi.com |

| Chiral Sulfonamide Ligands | Synthesis from chiral starting materials or resolution of racemic mixtures. | Asymmetric catalysis to produce enantiomerically pure compounds. mdpi.com |

| Immobilized Sulfonamide Catalysts | Grafting of sulfonamide derivatives onto solid supports like polymers or silica (B1680970). nih.gov | Heterogeneous catalysis, allowing for easy catalyst recovery and reuse. rsc.org |

| Sulfonamide-based Organocatalysts | Incorporation of the sulfonamide group into a larger organic molecule designed to catalyze reactions without a metal. | Metal-free catalysis for green and sustainable chemical synthesis. |

Analytical Methodologies for Determination and Characterization of 4 Amino N Methylbenzenesulfonamide

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a fundamental technique for separating mixtures into their individual components. nih.gov It is widely used for the isolation and purification of 4-Amino-N-methylbenzenesulfonamide from reaction mixtures and for its determination in various samples. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical method used for the separation, identification, and quantification of compounds. nih.gov It is a primary tool for assessing the purity of this compound and for its quantitative analysis. wu.ac.th

A typical HPLC method for the quantitative determination of this compound as an impurity in another compound has been developed and validated. wu.ac.th This reversed-phase (RP-HPLC) method utilizes a C8 column and a gradient elution program with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. researchgate.net Detection is commonly performed using a UV-visible or photodiode array (PDA) detector at a wavelength of 265 nm. wu.ac.thwu.ac.th The method has demonstrated good linearity, accuracy, and precision, with a correlation coefficient of 0.999. wu.ac.thresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity for trace-level analysis. wu.ac.th

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th |

| Mobile Phase A | Dipotassium hydrogen phosphate buffer researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Flow Rate | 1.0 mL/min wu.ac.thresearchgate.net |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection Wavelength | 265 nm wu.ac.th |

| Run Time | 40 min wu.ac.th |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions and for the preliminary separation of compounds. youtube.com In the synthesis of compounds like this compound, TLC can be employed to quickly assess the consumption of starting materials and the formation of the desired product.

By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the different components of the mixture will separate based on their affinity for the stationary phase and the mobile phase. This allows for a qualitative assessment of the reaction's completeness. For amino compounds, a visualizing agent such as ninhydrin (B49086) can be used to make the spots visible. youtube.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular analytical technique. shimadzu.com For trace analysis of compounds like this compound, derivatization can significantly enhance detection sensitivity and selectivity. nih.gov

Identification and Profiling of Related Compounds and Degradation Products

Identifying and characterizing impurities and degradation products is a critical aspect of quality control. Mass spectrometry-based techniques are indispensable for this purpose. nih.gov

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS) for Impurity Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov It is extensively used for the identification and structural elucidation of impurities and degradation products of pharmaceuticals and other chemical compounds. nih.gov

In the context of this compound, an LC-MS/MS method would involve separating the compound and its related substances on an LC column, followed by their introduction into the mass spectrometer. The mass spectrometer provides information about the molecular weight of each component. By inducing fragmentation of the molecular ions (MS/MS), a characteristic fragmentation pattern is obtained, which serves as a "fingerprint" for the molecule. This fragmentation data is crucial for elucidating the structures of unknown impurities and degradation products. nih.gov

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often performed to generate potential degradation products. nih.gov The resulting mixtures are then analyzed by LC-MS/MS to identify the degradation pathways. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-N-methylbenzenesulfonamide derivatives?

- Methodological Answer : Derivatives can be synthesized by reacting substituted acyl chlorides (prepared via thionyl chloride treatment of carboxylic acids) with aminosulfonamides in the presence of pyridine. For example, substituted 4-amino-benzenesulfonamides are formed by reacting acyl chlorides with the parent sulfonamide under reflux conditions. Analytical validation via elemental analysis and spectroscopy (IR, ¹H-NMR) is critical to confirm structural integrity .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Stability studies should include pH-dependent degradation assays. For instance, incubate the compound in buffers across a pH range (e.g., 2–12) and monitor decomposition via UV-Vis spectroscopy or HPLC. Evidence from sulfonamide analogs suggests that stability is pH-sensitive, with degradation peaks identifiable at specific wavelengths (e.g., 254 nm for HPLC) .

Q. What analytical techniques are essential for characterizing sulfonamide derivatives and their metal complexes?

- Methodological Answer : Use a combination of:

- Elemental analysis to confirm stoichiometry.

- UV-Vis spectroscopy to detect d-d transitions in metal complexes (e.g., octahedral Co(II) complexes show distinct absorption bands).

- Molar conductivity to determine electrolyte behavior (e.g., [MR]X₂-type complexes exhibit conductivity values >100 S cm² mol⁻¹).

- IR spectroscopy to identify sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity data for sulfonamide-protein interactions?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) calculations. Docking predicts binding modes, while DFT/B3LYP/6-311++G(d,p) optimizes electronic properties (HOMO-LUMO, MEP) to validate interactions. Cross-reference results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to resolve discrepancies .

Q. What strategies address challenges in elucidating microbial degradation pathways of sulfonamides?

- Methodological Answer : Employ metagenomic sequencing to identify degradative genes and isotopic labeling (e.g., ¹⁴C-labeled sulfonamides) to track metabolite formation. Synergistic studies with co-contaminants (e.g., antibiotics) can reveal competitive degradation mechanisms. Recent gaps include limited data on natural system applicability, necessitating microcosm experiments .

Q. How should spectroscopic contradictions in sulfonamide-metal complex characterization be resolved?

- Methodological Answer : Use multi-technique validation :

- X-ray crystallography for definitive structural confirmation.

- EPR spectroscopy for paramagnetic metals (e.g., Cu(II)) to assess geometry.

- Comparative analysis with literature-reported analogues (e.g., Ni(II) complexes with similar ligand environments). Contradictions in molar conductivity or UV-Vis data may arise from solvent effects or counterion variability, requiring controlled replicate experiments .

Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Advanced questions emphasize interdisciplinary approaches (e.g., computational biology, environmental microbiology).

- Methodological answers prioritize reproducible experimental design and data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。